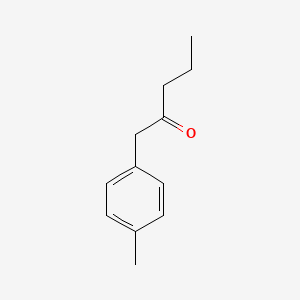
1-(4-Methylphenyl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)pentan-2-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1-(4-Methylphenyl)pentan-2-one has been studied for its potential therapeutic applications, particularly as a monoamine uptake inhibitor. Its analogs have shown significant potency in inhibiting dopamine and norepinephrine transporters, making it a candidate for further investigation in the treatment of disorders like ADHD and depression. Notably:
- Potency : In studies, Pyrovalerone was found to be more potent than cocaine in inhibiting dopamine transporter (DAT) activity, with Ki values indicating strong binding affinity .
- Selectivity : It exhibits selectivity against serotonin transporter (SERT), which is crucial for minimizing side effects associated with non-selective monoamine uptake inhibitors .
Neuropharmacology
The compound has been explored for its effects on neurotransmitter systems. Research indicates that it can modulate dopamine levels in the brain, which is relevant for understanding its potential as a stimulant:
- Mechanism of Action : Pyrovalerone interacts with neurotransmitter transporters, altering their activity and thus influencing mood and behavior .
- Enantiomeric Studies : The different enantiomers of Pyrovalerone exhibit varying biological activities, highlighting the importance of stereochemistry in drug design .
Forensic Science
Due to its psychoactive properties, this compound has been identified as a substance of interest in forensic toxicology:
- Detection in Biological Samples : Analytical techniques such as mass spectrometry have been employed to detect this compound in biological fluids, aiding in toxicological investigations .
- Emerging Drug Trends : Its presence in recreational drug markets has raised concerns about abuse potential, prompting studies into its pharmacokinetics and effects .
Case Studies
Several case studies have documented the implications of this compound in various scenarios:
- Anticancer Research : Investigations into the compound's potential anticancer properties have shown promising results in vitro, although further research is necessary to validate these findings .
- Behavioral Studies : Animal models have been used to assess the behavioral effects of Pyrovalerone, providing insights into its stimulant-like properties and potential risks associated with its use .
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1-(4-methylphenyl)pentan-2-one |
InChI |
InChI=1S/C12H16O/c1-3-4-12(13)9-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
AMNGQQPIRRCPPR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CC1=CC=C(C=C1)C |
SMILES canonique |
CCCC(=O)CC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















